8-Dimethylamino-1-octanol

描述

General Overview and Structural Features Relevant to Research

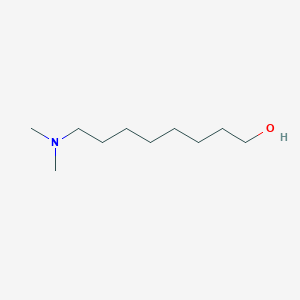

8-Dimethylamino-1-octanol is an organic molecule that belongs to the class of amino alcohols. vulcanchem.com Its chemical structure is defined by an eight-carbon, linear alkyl chain (an octanol (B41247) backbone) with a hydroxyl group (-OH) at one terminus (position 1) and a dimethylamino group (-N(CH₃)₂) at the other (position 8). cymitquimica.comnih.gov This bifunctional nature, possessing both a hydrophilic alcohol group and a basic tertiary amine group, dictates its chemical behavior and research applications. cymitquimica.com

The long hydrocarbon chain renders a significant portion of the molecule hydrophobic, or nonpolar, which results in limited solubility in water but good solubility in many organic solvents. cymitquimica.com The terminal dimethylamino group provides a site of basicity and can participate in hydrogen bonding. cymitquimica.com The presence of both the alcohol and amine functionalities allows the compound to undergo a variety of chemical reactions typical for these groups, such as esterification, oxidation, alkylation, and acylation, making it a versatile building block in organic synthesis. cymitquimica.comsmolecule.com

Under standard conditions, this compound typically presents as a colorless to nearly colorless or pale yellow clear liquid. cymitquimica.comcymitquimica.com Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29823-87-8 nih.gov |

| Molecular Formula | C₁₀H₂₃NO nih.gov |

| Molecular Weight | 173.30 g/mol nih.gov |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.com |

| Boiling Point | 243.9 °C at 760 mmHg alfa-chemistry.com |

| Density | 0.874 g/cm³ alfa-chemistry.com |

| Flash Point | 81.6 °C alfa-chemistry.com |

Historical Context of Related Alkylamino Alcohols in Chemical Science

The study and synthesis of alkylamino alcohols, the chemical class to which this compound belongs, have a long history in chemical science. Research into the synthesis of related structures, such as β-amino alcohols, and their reactions has been ongoing for many decades. A well-established method for creating related compounds, 1-chloro-(2-alkylamino)ethanes, involves the reaction of β-amino alcohols with thionyl chloride. cdnsciencepub.com The mechanisms governing these types of substitution reactions have been a subject of computational and experimental investigation to better understand product formation. cdnsciencepub.comresearchgate.net

Another significant area of historical research has been the N-alkylation of amines using alcohols. For instance, studies from the mid-20th century explored the use of catalysts like Raney Nickel for the N-alkylation of aromatic amines with various alcohols. acs.org More recently, advancements have led to the development of more efficient catalytic systems, such as those based on palladium and ruthenium, for this transformation. acs.org A notable modern development is the direct N-alkylation of unprotected amino acids with alcohols, which represents a more sustainable and atom-economical approach compared to classical methods that often require stoichiometric reagents. nih.gov These historical and ongoing developments in the synthesis of alkylamino compounds provide the foundational chemical knowledge upon which the synthesis and application of specific molecules like this compound are based.

Scope and Research Significance of the Compound in Contemporary Chemistry

In contemporary chemistry, this compound is recognized primarily as a versatile chemical intermediate and building block for professional manufacturing and research laboratories. cymitquimica.comcalpaclab.com Its bifunctional structure allows it to be a precursor in the synthesis of more complex molecules. For example, its amphiphilic nature, combining a hydrophobic carbon chain with a hydrophilic head, suggests potential applications in the development of surfactants and emulsifiers. cymitquimica.com

The compound also finds utility in biochemical and enzymatic studies. In one specific study, this compound was used as a substrate to probe the activity and substrate specificity of 4-N-trimethylamino-1-butanol dehydrogenase, an enzyme purified from the fungus Fusarium merismoides. tandfonline.com The enzyme showed activity with this compound, demonstrating that it can accommodate long-chain dimethylated amino alcohols, which contributes to the broader understanding of enzyme function and substrate range. tandfonline.com This use highlights its role as a tool compound in biochemical research to characterize newly discovered enzymes.

While its applications are specialized, its availability as a research chemical ensures its continued use in academic and industrial settings for the exploration of new synthetic methodologies and the creation of novel functional materials. calpaclab.comfishersci.ca

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-chloro-(2-alkylamino)ethanes |

| 4-N-trimethylamino-1-butanol dehydrogenase |

| This compound |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-(dimethylamino)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKJEDBOIMYCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431132 | |

| Record name | 8-Dimethylamino-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-87-8 | |

| Record name | 8-Dimethylamino-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Dimethylamino-1-octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 8 Dimethylamino 1 Octanol

Established Synthetic Pathways and Chemical Transformations

The synthesis of 8-Dimethylamino-1-octanol can be achieved through several established chemical transformations, primarily involving the formation of the tertiary amine via nucleophilic substitution or reductive amination.

One plausible and direct route involves the use of a bifunctional starting material such as 8-bromo-1-octanol. In this approach, the bromine atom serves as a leaving group for nucleophilic substitution by dimethylamine (B145610). This reaction, typically carried out in a suitable solvent and potentially with the addition of a base to neutralize the hydrobromic acid formed, directly yields the desired product.

Alternatively, a multi-step sequence starting from 1,8-octanediol (B150283) can be envisioned. The diol can be monobrominated to afford 8-bromo-1-octanol, which then undergoes the aforementioned reaction with dimethylamine.

Another established pathway is through reductive amination. This would typically involve the oxidation of one of the alcohol functionalities of 1,8-octanediol to an aldehyde, forming 8-hydroxyoctanal. This intermediate can then react with dimethylamine to form an enamine or iminium ion, which is subsequently reduced in situ to the tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.com

A variation of this approach would be to start with 8-amino-1-octanol. The primary amine of this precursor can be converted to the N,N-dimethyl derivative through methylation. Reagents such as formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction) or methyl iodide can be employed for this purpose.

The following table summarizes these potential established synthetic pathways:

| Starting Material | Key Intermediates | Key Reactions |

| 8-bromo-1-octanol | None | Nucleophilic substitution with dimethylamine |

| 1,8-octanediol | 8-bromo-1-octanol | Monobromination, Nucleophilic substitution |

| 1,8-octanediol | 8-hydroxyoctanal | Selective oxidation, Reductive amination |

| 8-amino-1-octanol | None | N,N-dimethylation |

Development of Novel and Sustainable Synthesis Approaches

In line with the growing emphasis on environmentally friendly chemical processes, research into novel and sustainable methods for the synthesis of amino alcohols is an active area. These approaches aim to reduce waste, minimize the use of hazardous reagents, and utilize renewable resources.

Integration of Green Chemistry Principles in Synthesis

Green chemistry principles are being increasingly applied to the synthesis of amino alcohols. This includes the development of solvent-free and catalyst-free reaction conditions. For instance, the aminolysis of epoxides to produce β-amino alcohols has been successfully demonstrated under solvent-free conditions, offering a potentially greener route if a suitable epoxide precursor for this compound were available. While not directly applicable to this specific molecule, these studies pave the way for developing similar methodologies for long-chain amino alcohols. The use of water as a solvent is another key aspect of green chemistry, and some amination reactions have been shown to proceed efficiently in aqueous media.

Microwave-Assisted and Photochemical Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. emich.edu The application of microwave irradiation to the synthesis of β-amino alcohols through the aminolysis of epoxides has been shown to be effective, even for hindered substrates and without the need for catalysts. emich.edu This technology could potentially be applied to the synthesis of this compound from appropriate precursors, offering a more energy-efficient route.

Photochemical methods, which utilize light to initiate chemical reactions, represent another frontier in sustainable synthesis. While specific photochemical routes to this compound are not yet established, the photochemical synthesis of other amines has been demonstrated. rsc.org These methods offer the potential for highly selective and mild reaction conditions, reducing the need for harsh reagents and high temperatures.

Chemical Reactivity and Mechanistic Investigations of 8 Dimethylamino 1 Octanol

Reactivity of the Primary Hydroxyl Functionality

The primary alcohol group in 8-Dimethylamino-1-octanol is a versatile functional group that can undergo oxidation, esterification, etherification, and nucleophilic substitution reactions.

Selective Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde (8-dimethylaminooctanal) or a carboxylic acid (8-dimethylaminooctanoic acid). The choice of oxidizing agent and reaction conditions determines the final product. A significant challenge in the oxidation of amino alcohols is preventing the concurrent oxidation of the nucleophilic tertiary amine.

Modern synthetic methods allow for the highly selective oxidation of primary alcohols. bham.ac.uk Catalyst systems based on 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are particularly effective for converting primary alcohols to aldehydes. nih.govorganic-chemistry.org For instance, catalyst systems like (bpy)CuI/TEMPO can achieve efficient and selective aerobic oxidation of a wide range of primary alcohols, including aliphatic ones like 1-octanol (B28484), to the corresponding aldehydes at room temperature. nih.gov

To achieve chemoselectivity in the presence of an amine, the reaction's pH is a critical factor. The oxidation of alcohols using N-oxoammonium salts like Bobbitt's salt is effective under acidic conditions. nih.gov At a low pH, the tertiary amine group of this compound would exist in its protonated, ammonium (B1175870) salt form. This protonation renders the amine inert to the oxidant, thereby allowing for the selective oxidation of the primary alcohol. nih.gov This strategy enables the conversion of the alcohol to the aldehyde without interference from the amine functionality.

Further oxidation of the intermediate aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents or by modifying the conditions of TEMPO-based systems. For example, certain peracid-based TEMPO processes are designed to convert primary alcohols directly to carboxylic acids. google.com

Table 1: Representative Selective Oxidation Reactions for Primary Alcohols

| Reaction Type | Reagent/Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| Selective Oxidation to Aldehyde | TEMPO/NaOCl/KBr | Aldehyde | Highly selective for primary alcohols. | google.com |

| Selective Oxidation to Aldehyde | (bpy)CuI/TEMPO/Air | Aldehyde | Uses air as the oxidant at room temperature. | nih.gov |

| Chemoselective Oxidation in Amino Alcohols | N-Oxoammonium Salt (e.g., Bobbitt's Salt)/p-TsOH | Aldehyde | Acid protonates the amine, preventing its oxidation. | nih.gov |

| Oxidation to Carboxylic Acid | Peracid/TEMPO/Halide | Carboxylic Acid | Oxidizes primary alcohols through the aldehyde to the acid. | google.com |

Esterification and Etherification Reactions

The primary hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid anhydrides or acyl chlorides) to form esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. In the context of amino alcohols, the tertiary amine functionality can play a role in the reaction mechanism. Studies on the esterification of other N,N-dimethylamino alcohols have shown that the amine can act as an intramolecular general base catalyst, potentially increasing the reaction rate compared to a simple alcohol. rsc.orgrsc.org

A widely used method for esterification is the Steglich reaction, which employs a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-(N,N-dimethylamino)pyridine (DMAP). acs.orgorganic-chemistry.org Given its structure, this compound can be readily converted to various esters using such standard procedures. For example, a thesis study detailed the synthesis of dodecyl 8-(dimethylamino)octanoate, demonstrating the feasibility of ester formation at the terminal hydroxyl group. cuni.cz

Etherification involves the conversion of the alcohol's hydroxyl group into an ether linkage (-O-R). This can be accomplished through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the basicity of the tertiary amine in this compound, care must be taken to choose a base that selectively deprotonates the hydroxyl group without reacting with the amine or causing side reactions.

Table 2: Examples of Esterification Reactions

| Esterification Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Widely used for mild esterification of alcohols. | acs.orgorganic-chemistry.org |

| Acylation with Anhydride (B1165640) | Acid Anhydride, DMAP (catalytic) | Highly efficient, can be run solvent-free. | organic-chemistry.org |

| Intramolecularly Catalyzed Esterification | N-acetylimidazole | The integral tertiary amine can act as a general base catalyst. | rsc.orgrsc.org |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, for substitution to occur at the primary carbon, the -OH group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -Cl). pdx.edu

The conversion to a sulfonate ester is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270). The resulting 8-(dimethylamino)octyl tosylate would be an excellent substrate for Sₙ2 reactions. It can then be reacted with a wide variety of nucleophiles (e.g., cyanide, azide, thiols, other amines) to displace the tosylate group and form a new carbon-nucleophile bond.

It is important to consider the potential for intramolecular competition. The tertiary amine within the molecule is itself a nucleophile and could potentially displace the leaving group in an intramolecular Sₙ2 reaction, which would lead to the formation of a nine-membered cyclic quaternary ammonium salt. The favorability of such a cyclization depends on thermodynamic and kinetic factors associated with forming a medium-sized ring.

Reactivity of the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic, allowing it to undergo alkylation and oxidation reactions.

Amine Alkylation and Quaternization Reactions

As a tertiary amine, the dimethylamino group of this compound readily reacts with alkylating agents, most commonly alkyl halides, in a process known as quaternization. cymitquimica.com This is a type of Sₙ2 reaction where the amine's lone pair attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming a new carbon-nitrogen bond. The product is a quaternary ammonium salt, which has a positively charged nitrogen atom and four alkyl substituents.

Studies on the quaternization of N,N-dimethylalkylamines, such as N,N-dimethyloctylamine, with agents like benzyl (B1604629) chloride have been conducted to form benzalkonium-type surfactants. researchgate.netjcu.cz The reaction of N,N-dimethylbenzylamine with 1-bromooctane (B94149) has also been described. jcu.cz These examples strongly suggest that this compound will react similarly. For instance, reaction with methyl iodide would yield N,N,N-trimethyl-8-hydroxyoctan-1-aminium iodide. These quaternary ammonium compounds often exhibit properties as surfactants or antimicrobial agents. The reaction rate is influenced by the solvent and the nature of the alkylating agent. researchgate.nettandfonline.com

Table 3: Quaternization of Tertiary Amines

| Amine Substrate (Analogue) | Alkylating Agent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| N,N-dimethyloctylamine | Benzyl chloride | - | Quaternary ammonium chloride | researchgate.net |

| N,N-dimethylbenzylamine | 1-bromooctane | Ethanol | Quaternary ammonium bromide | jcu.cz |

| N,N-dimethylalkylamines | Epichlorohydrin (ECH) | Water | Quaternary ammonium polymers | nih.gov |

N-Oxidation Pathways and Amine Oxide Formation

The tertiary amine functionality can be oxidized to form an N-oxide, a compound containing a coordinate covalent bond between the nitrogen and oxygen atoms (R₃N⁺-O⁻). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids (e.g., m-CPBA). acs.orgmsu.edu The N-oxidation of long-chain tertiary amines is an industrially significant reaction, as the resulting amine oxides are widely used as amphoteric surfactants in products like detergents and shampoos. msu.eduresearchgate.net

The reaction of this compound with H₂O₂ would be expected to produce 8-(dimethylamino)-1-octanol N-oxide. The reaction is generally chemoselective for the amine, as H₂O₂ does not readily oxidize alcohols in the absence of specific catalysts. acs.org However, for long-chain amines, practical issues such as gel formation during the reaction can arise, sometimes requiring specific control of temperature, concentration, or additives. google.com

Amine oxides themselves can undergo further reactions, such as the Polonovski reaction, where treatment with acetic anhydride leads to cleavage of an N-alkyl group and formation of a secondary amide. nih.gov Another notable reaction is the Cope elimination, a pyrolytic syn-elimination that occurs upon heating an N-oxide, though this requires a hydrogen atom on the carbon beta to the nitrogen.

Intramolecular Cyclization and Rearrangement Studies

Intramolecular reactions, such as cyclization, are dependent on the chain length separating the reactive functional groups. In this compound, the amine and alcohol functionalities are separated by an eight-carbon chain. An intramolecular cyclization would lead to the formation of a large, 10-membered heterocycle (N,O-heterocyclodecane).

Reactivity Profiling in Various Solvent Systems

The solvent environment can significantly influence the rate and outcome of chemical reactions. For a molecule like this compound, solvent polarity, proticity, and coordinating ability would affect the reactivity of both the nucleophilic amine and the hydroxyl group. A key reaction to probe such effects would be its quaternization with an alkyl halide (the Menschutkin reaction).

While there is extensive literature on solvent effects for the quaternization of various amines, no studies were found that specifically profile the reactivity of this compound across a range of different solvents. nih.govresearchgate.net Consequently, no data is available to compile a table of reaction rates or yields that would demonstrate the impact of the solvent system on its chemical behavior. General principles suggest that polar solvents would stabilize the charged transition state and products of a quaternization reaction, thus accelerating the rate, but specific kinetic data for this substrate is unavailable. dp.tech

Catalytic Roles and Applications of 8 Dimethylamino 1 Octanol and Its Derivatives

8-Dimethylamino-1-octanol as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on functionalities like those present in this compound. Amino alcohols are a prominent class of organocatalysts, valued for their ability to engage in multiple types of non-covalent interactions simultaneously. researchgate.net

The catalytic activity of amino alcohols typically stems from the cooperative action of the amine and alcohol groups.

Nucleophilic Activation: The tertiary amine group in this compound can act as a nucleophilic catalyst. Similar to the well-known 4-(Dimethylamino)pyridine (DMAP), the lone pair on the nitrogen atom can attack electrophilic species, such as acylating agents, to form a more reactive intermediate. This intermediate is then more susceptible to attack by a primary nucleophile, regenerating the catalyst in the process.

Basic Catalysis: The amine functions as a Brønsted base, capable of deprotonating a pro-nucleophile to increase its reactivity. In reactions like the Michael addition or aldol (B89426) condensation, the amino group can activate the nucleophile, facilitating C-C bond formation. rsc.org

Hydrogen Bonding Interactions: The hydroxyl group of this compound can act as a hydrogen-bond donor. This interaction can activate an electrophile, for instance, by coordinating to a carbonyl oxygen, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and makes it more susceptible to nucleophilic attack. pnas.org In bifunctional catalysis, the amine and alcohol groups can work in concert; the amine activates the nucleophile while the alcohol activates the electrophile, often within a single, organized transition state. wikipedia.org This dual activation is a powerful strategy in organocatalysis for achieving high efficiency and selectivity. rsc.org

For this compound to be effective in asymmetric catalysis, it must be in a chiral, enantiopure form. While studies on chiral this compound are scarce, the broader class of chiral β-amino alcohols has been extensively used as organocatalysts in a variety of asymmetric transformations. researchgate.netsciengine.com These catalysts are instrumental in producing enantiomerically enriched products, which are crucial in the pharmaceutical industry.

Examples of reactions catalyzed by chiral amino alcohols or their derivatives include:

Asymmetric Aldol Reactions: Creating chiral β-hydroxy ketones.

Asymmetric Michael Additions: Forming chiral 1,5-dicarbonyl compounds. rsc.org

Asymmetric Henry (Nitroaldol) Reactions: Synthesizing chiral β-nitro alcohols, which are precursors to β-amino alcohols. rsc.org

Asymmetric Reductions: Optically active amino alcohol-borane complexes have been used for the enantioselective reduction of ketones to chiral secondary alcohols with high optical yields. jst.go.jp

These transformations highlight the potential of chiral derivatives of this compound in synthetic organic chemistry.

The effectiveness of a chiral organocatalyst is measured by its ability to control the stereochemical outcome of a reaction, typically quantified by the enantiomeric excess (ee) of the product. In catalysis with chiral amino alcohols, stereocontrol arises from the formation of well-defined, diastereomeric transition states. The chiral catalyst orients the substrates in a specific three-dimensional arrangement, favoring one reaction pathway over the other.

Kinetic resolution studies involving chiral amino alcohols have demonstrated that these catalysts can effectively differentiate between the enantiomers of a racemic substrate. nih.gov High enantioselectivity often requires a careful tuning of the catalyst structure, solvent, and reaction temperature. Research on various chiral amino alcohol catalysts has shown that excellent enantioselectivities, often exceeding 90% ee, can be achieved. For example, a catalytic version of the enantioselective rearrangement of β-amino alcohols has been developed that proceeds with up to 99% ee. organic-chemistry.org Similarly, the copper(II)-catalyzed asymmetric Henry reaction using chiral amino alcohol ligands can yield products with up to 98% ee. rsc.org

| Reaction Type | Catalyst/Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Henry Reaction | Chiral β-Amino Alcohol Ligand / Cu(II) | Benzofuran-2-carbaldehyde | Up to 98% | rsc.org |

| Asymmetric Rearrangement | Catalytic Trifluoroacetic Anhydride (B1165640) | N,N-dialkyl β-amino alcohols | Up to 99% | organic-chemistry.org |

| Asymmetric Ketone Reduction | Chiral Amino Alcohol-Borane Complex | Aromatic/Dialkyl Ketones | >90% | jst.go.jp |

| Domino Michael/Cyclization | Squaramide-fused Amino Alcohol | N-methyl-oxoindoline | 95% | acs.org |

| Diethylzinc Addition | Chiral β-Amino Alcohol | Benzaldehyde | 95% | rsc.org |

Role as a Ligand in Transition Metal Catalysis

The amine and alcohol functionalities of this compound also make it and its derivatives suitable candidates for use as ligands in transition metal catalysis. The nitrogen and oxygen atoms can act as electron donors, coordinating to a metal center and modifying its electronic properties and steric environment.

The design of ligands is crucial for controlling the outcome of a catalytic reaction. Ligands influence the reactivity, stability, and selectivity of the metal catalyst.

Achiral Ligands: Even in its basic achiral form, this compound could serve as a bidentate (N,O) ligand. Such ligands can stabilize the metal center and enhance its catalytic activity. The synthesis of such a ligand is straightforward, as the parent compound is commercially available. Further modifications could be made to the carbon backbone or the substituents on the nitrogen to fine-tune its steric and electronic properties. For instance, achiral pyridine (B92270) derivatives have been used as ancillary ligands to stabilize high-valent copper species in asymmetric reactions. bohrium.comacs.org

Chiral Ligands: The synthesis of chiral ligands based on an amino alcohol scaffold is a well-established field. nih.govpnas.org Starting from a chiral precursor, a wide variety of ligands can be synthesized. For a potential chiral derivative of this compound, stereocenters could be introduced into the octyl chain. These chiral amino alcohol ligands are pivotal in asymmetric catalysis, where they transfer their stereochemical information to the product via the metal center. sciengine.comrsc.org The modular nature of their synthesis allows for the creation of libraries of ligands that can be screened for optimal performance in a specific reaction. mdpi.com

Cross-coupling reactions, which form new bonds between carbon, nitrogen, or oxygen atoms, are among the most powerful tools in modern organic synthesis. The performance of the catalyst is highly dependent on the ligand used. While specific data for this compound-based ligands is limited, amino alcohol-derived ligands are known to be effective in various cross-coupling reactions.

C-C Bond Formation: In reactions like the Suzuki-Miyaura or Negishi coupling, palladium catalysts are commonly used. The ligand must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov Bulky, electron-rich ligands often promote these steps. The N,O-ligation offered by an this compound derivative could provide the necessary electronic environment for a palladium center to effectively catalyze these transformations.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination and etherification are fundamental reactions for forming C-N and C-O bonds, respectively. Copper and palladium catalysts are frequently employed. uwindsor.ca Diamine and amino alcohol ligands have proven effective, particularly in copper-catalyzed systems, allowing the reactions to proceed under milder conditions. nih.govbeilstein-journals.org A key challenge in the coupling of amino alcohols is achieving chemoselectivity (N-arylation vs. O-arylation). Recent studies have shown that the choice of base and ligand system can control this selectivity, allowing for the targeted formation of either the C-N or C-O coupled product. nih.gov

| Reaction Type | Metal | Ligand Type | Key Features | Reference |

|---|---|---|---|---|

| C-N Coupling (Amination) | Copper | N¹,N²-diarylbenzene-1,2-diamine | Enables amination of base-sensitive aryl bromides. | nih.gov |

| C-N Coupling (Amination) | Palladium | Xantphos | Effective for coupling amines and amides with 4-bromo-7-azaindoles. | beilstein-journals.org |

| C-O Coupling (Etherification) | Palladium | Xantphos | Effective for coupling phenols with 4-bromo-7-azaindoles. | beilstein-journals.org |

| C-C Coupling (Suzuki) | Palladium | Bulky Monophosphines | Monoligated Pd(0) species are highly active. | acs.orgnih.gov |

| C-N Coupling (α-Amino Acids) | Copper | β-diketone | Microwave-assisted coupling of aryl halides with α-amino acids. | researchgate.net |

Applications in Hydrogenation and Oxidation Catalysis

The unique molecular structure of this compound, featuring both a nucleophilic tertiary amine and a terminal hydroxyl group, along with its long alkyl chain, makes it and its derivatives interesting candidates for roles in catalysis. These functional groups allow them to act as ligands, bases, or phase-transfer agents in various catalytic reactions, particularly in hydrogenation and oxidation processes.

In the realm of hydrogenation, amino alcohols that are structurally related to this compound have been investigated as crucial components in catalyst systems. For instance, water-soluble alkanolamines are employed to create biphasic catalytic systems for reactions like reductive hydroformylation. rsc.org In such systems, the amine's basicity is a critical factor, with optimal catalytic activity for alcohol formation often observed when the amine has a pKa value around 10. rsc.org The catalyst, typically a rhodium complex, is immobilized in the aqueous phase containing the alkanolamine, while the reactants and products remain in a separate organic phase. This setup facilitates the conversion of olefins into alcohols. rsc.org Research on auto-tandem catalytic reductive hydroformylation has demonstrated that this approach is effective for converting olefin-paraffin mixtures of varying chain lengths (C5 to C10) into their corresponding alcohols in a single step. rsc.org

For oxidation catalysis, tertiary amines and related structures are known to participate in various catalyst systems. Copper-based catalyst systems, often combined with 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), are highly effective for the aerobic oxidation of alcohols to aldehydes. semanticscholar.org In these systems, organic bases like N-methylimidazole (NMI) can play a significant role. semanticscholar.org The selective oxidation of primary alcohols, such as 1-octanol (B28484), to the corresponding aldehyde, 1-octanal, has been successfully achieved using these biomimetic catalyst systems. semanticscholar.org Furthermore, catalyst systems involving palladium nanoparticles have been used for the aerobic oxidation of alcohols. For example, the oxidation of 1-octanol at elevated temperatures can yield octyl octanoate (B1194180). acs.org

The following table summarizes research findings on the application of related amino compounds in hydrogenation and oxidation catalysis.

Table 1: Research Findings in Hydrogenation and Oxidation Catalysis

| Catalytic Reaction | Model Compound/Substrate | Catalyst System Components | Key Finding |

|---|---|---|---|

| Reductive Hydroformylation | Olefin-paraffin mixture (C5-C10) | Rh(acac)(CO)₂, Water-soluble alkanolamine (e.g., DMAE) | Successful conversion of all olefins to their corresponding alcohols in a single step. rsc.org |

| Aerobic Alcohol Oxidation | Primary alcohols | (bpy)CuBr₂/TEMPO/NMI or DBU | Successful oxidation of a variety of primary alcohols to aldehydes with yields ranging from 65% to 98%. semanticscholar.org |

| Aerobic Alcohol Oxidation | 1-Octanol | Pd Nanoparticles on Silica (B1680970) Support | Oxidation at 160°C resulted in the formation of octyl octanoate with 50% yield. acs.org |

Recyclability and Stability of Catalytic Systems

A significant advantage of using ligands like this compound and its derivatives is the potential to develop highly stable and recyclable catalytic systems. The ability to easily separate the catalyst from the product stream is crucial for industrial applications, reducing costs and environmental impact. rsc.org

One of the most effective strategies for catalyst recycling is the creation of biphasic systems, where the catalyst is retained in a phase separate from the product. By using water-soluble alkanolamines, the catalyst can be immobilized in an aqueous phase. rsc.org This allows for simple separation from the organic product phase via decantation. This method has proven highly efficient, with rhodium catalyst loss being as low as 0.1%. rsc.org Such systems have demonstrated remarkable stability and performance over extended periods. In a continuously operated miniplant for reductive hydroformylation, a total turnover number (TTON) of 1236 for alcohol production was achieved over 50 hours of operation. rsc.org

Immobilization on solid supports is another widely used technique to enhance catalyst stability and recyclability. rsc.orgacs.org Catalysts can be anchored to materials like silica or metal-organic frameworks (MOFs). acs.orgacs.org This heterogeneous approach prevents the leaching of the catalyst and allows for easy recovery by filtration. For example, copper complexes have been recycled up to five times without a discernible loss of activity in alcohol oxidation reactions. semanticscholar.org In other advanced systems, immobilized enzymes have shown high stability, with one biocatalyst retaining over 81% of its conversion efficiency after five cycles and another maintaining 95% residual activity after ten reaction cycles. researchgate.net

The following table provides data on the recyclability and stability of catalytic systems analogous to those that could employ this compound derivatives.

Table 2: Performance Metrics for Recyclable Catalytic Systems

| Catalyst System Type | Reaction | Recyclability Metric | Stability Metric |

|---|---|---|---|

| Biphasic Liquid-Liquid | Reductive Hydroformylation | Catalyst can be easily separated by phase separation. rsc.org | TTON of 1236 achieved over 50 hours in continuous operation. rsc.org |

| Biphasic Liquid-Liquid | Reductive Hydroformylation | Rhodium loss as low as 0.1% per cycle. rsc.org | TON of 128 achieved in batch operation. rsc.org |

| Homogeneous (Recyclable) | Alcohol Oxidation | CuII-complex recycled up to five times. semanticscholar.org | No loss of activity observed after five cycles. semanticscholar.org |

| Immobilized Enzyme | Esterification | Maintained 81.4 ± 1.1% conversion. researchgate.net | Tested for five cycles of reuse. researchgate.net |

Coordination Chemistry and Complex Formation Studies

Synthesis and Characterization of Metal Complexes with 8-Dimethylamino-1-octanol as a Ligand

There are no published methods for the synthesis of metal complexes utilizing this compound as a ligand. As such, there is no corresponding characterization data available.

No crystal structures or spectroscopic data (such as IR, NMR, or UV-Vis) for metal complexes of this compound have been reported in the scientific literature.

The electronic properties and the nature of the bonding between this compound and any metal ions have not been investigated.

Chelation Effects and Coordination Modes of the Bidentate Ligand

While this compound possesses the necessary functional groups to act as a bidentate ligand, there are no studies confirming its chelation effects or describing its coordination modes with any metal.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes formed with this compound have not been a subject of scientific inquiry.

Application of Complexes in Material Science (e.g., as precursors for catalysts, thin films, or nanoparticles)

There are no documented applications of this compound metal complexes in material science, including catalysis, thin film deposition, or nanoparticle synthesis.

Design, Synthesis, and Structure Activity/property Relationship Studies of 8 Dimethylamino 1 Octanol Derivatives

Systematic Modification of the Alkyl Chain Length and Amine Moiety

Systematic modifications of the 8-Dimethylamino-1-octanol scaffold are crucial for fine-tuning its physicochemical properties and biological activities. Key strategies involve altering the length of the octyl chain and modifying the dimethylamino group.

Alkyl Chain Length Modification: The length of the alkyl chain between the amino and hydroxyl groups significantly influences the lipophilicity and spatial orientation of the molecule. Shortening or lengthening the eight-carbon chain can impact how the derivatives interact with biological membranes or self-assemble in solution. For instance, in the context of surfactants, the alkyl chain length is a critical determinant of surface activity.

Amine Moiety Modification: The tertiary dimethylamino group can be modified in several ways to alter the polarity, basicity, and steric bulk of the headgroup.

Quaternization: Reaction with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts (QAS). The nature of the alkyl group introduced (e.g., methyl, ethyl, or longer chains) influences the surfactant properties and antimicrobial activity of the resulting QAS.

N-Oxide Formation: Oxidation of the tertiary amine yields an N-oxide, which can alter the compound's polarity and hydrogen bonding capabilities.

Demethylation and Re-alkylation: Removal of one or both methyl groups allows for the introduction of different alkyl or functionalized substituents, creating a library of secondary or tertiary amines with varied properties.

These systematic modifications allow for a comprehensive exploration of the structure-activity relationship (SAR), providing insights into how molecular structure dictates function.

Synthesis and Evaluation of Functionalized this compound Derivatives

The hydroxyl and amino groups of this compound serve as reactive handles for the synthesis of a wide array of functionalized derivatives.

Esterification: The primary alcohol can be readily esterified with various carboxylic acids, anhydrides, or acyl chlorides to produce ester derivatives. sid.irtcichemicals.commdpi.com The choice of the acyl group can introduce a range of functionalities, from simple alkyl chains to aromatic or biologically active moieties. The synthesis is typically carried out under acidic or basic catalysis. These ester derivatives can be evaluated for their properties as lubricants, plasticizers, or prodrugs.

Quaternization: As mentioned, the tertiary amine is readily quaternized. The synthesis of these quaternary ammonium salts involves the reaction of this compound with an alkylating agent, such as an alkyl halide. The resulting cationic surfactants can be evaluated for their surface activity, critical micelle concentration (CMC), and antimicrobial efficacy. researchgate.netdcu.ie

A general synthesis scheme for quaternization is as follows: CH₃(CH₂)₇N(CH₃)₂ + R-X → [CH₃(CH₂)₇N(CH₃)₂R]⁺X⁻ Where R is an alkyl group and X is a halide.

Investigation of Biological Activities of Derivatives (e.g., enzyme inhibition, receptor binding, antimicrobial properties)

Derivatives of this compound have been investigated for a range of biological activities, largely stemming from the introduction of specific pharmacophores or the cationic nature of quaternary ammonium derivatives.

Quaternary ammonium salts derived from long-chain amino alcohols are well-known for their antimicrobial properties. researchgate.netelsevierpure.comnih.gov The positively charged nitrogen atom facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death. The length of the alkyl chains is a critical factor, with optimal activity often observed for chains of a certain length. nih.gov

| Derivative Type | Biological Activity | Key Structural Features |

| Quaternary Ammonium Salts | Antimicrobial (antibacterial, antifungal) | Cationic headgroup, optimal alkyl chain length for membrane interaction. |

| Ester Derivatives | Potential Enzyme Inhibitors | The ester moiety can be designed to mimic the natural substrate of an enzyme. |

| Amine-modified Derivatives | Receptor Binding Agents | Modifications to the amine group can influence binding affinity and selectivity to specific biological receptors. |

While specific studies on enzyme inhibition or receptor binding of this compound derivatives are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest that functionalization of this scaffold could lead to compounds with such activities. researchgate.netnih.gov For example, by incorporating moieties known to interact with specific enzyme active sites or receptor binding pockets, novel inhibitors or ligands could be developed.

Radioligand Development and Imaging Applications

The development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET) is a significant area of medicinal chemistry. mdanderson.orgnih.gov While specific examples of radiolabeled this compound derivatives are not readily found, the structure lends itself to such modifications.

For PET imaging, a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C, ⁶⁴Cu, ⁶⁸Ga) would need to be incorporated into the molecule. nih.gov This could be achieved by:

¹⁸F-labeling: Introducing a fluorine-18 (B77423) atom, often by nucleophilic substitution of a suitable leaving group on a modified derivative of this compound.

Metal Chelating: Attaching a chelating agent to the molecule, which can then coordinate with a radiometal like ⁶⁴Cu or ⁶⁸Ga. The alcohol or a modified amine function could serve as an attachment point for the chelator.

The resulting radioligand's utility would depend on its ability to selectively bind to a biological target of interest in the body, allowing for its visualization and quantification via PET imaging.

Exploration of Pharmacological Potentials and Molecular Targets

The pharmacological potential of this compound derivatives extends beyond antimicrobial activity. The dimethylamino group is a common pharmacophore found in many FDA-approved drugs targeting the central nervous system and other biological systems. rsc.org

By modifying the this compound scaffold, it is conceivable to design molecules that target a variety of molecular targets, including:

G-protein coupled receptors (GPCRs): Many ligands for GPCRs contain a tertiary amine.

Ion channels: Quaternary ammonium compounds are known to interact with certain ion channels.

Enzymes: As previously mentioned, derivatives can be designed as enzyme inhibitors. researchgate.net

The exploration of these potentials would involve synthesizing a library of derivatives and screening them against a panel of biological targets to identify lead compounds for further development.

Structure-Property Relationships in Advanced Materials (e.g., surfactants, ionic liquids, polymers)

The amphiphilic nature of this compound and its derivatives makes them attractive candidates for applications in materials science.

Surfactants: Quaternary ammonium salts derived from this compound are cationic surfactants. Their effectiveness is determined by the balance between the hydrophobic alkyl chain and the hydrophilic cationic headgroup. Structure-property relationship studies focus on how modifications to the alkyl chain length on the nitrogen atom and the counter-ion affect properties like critical micelle concentration (CMC), surface tension reduction, and emulsification ability. researchgate.netdcu.ie

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C. By quaternizing the amine of this compound with a suitable alkyl group and pairing it with a large, asymmetric anion, it is possible to synthesize novel ionic liquids. rsc.orgnih.gov The presence of the hydroxyl group offers a site for further functionalization, leading to task-specific ionic liquids with tailored properties for applications in catalysis, separations, and electrochemistry. The length of the octyl chain and the nature of the substituents on the nitrogen atom would significantly influence the physical properties of the resulting IL, such as viscosity, thermal stability, and miscibility with other liquids.

Polymers: The hydroxyl group of this compound can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer, a "surfmer" (polymerizable surfactant), can be used in emulsion polymerization to create stable latex particles where the surfactant is covalently bound to the polymer backbone. researchgate.netmdpi.com This prevents leaching of the surfactant in the final application. The dimethylamino group can also be utilized in the synthesis of polyurethanes or other polymers where a tertiary amine is required for catalysis or to impart specific properties to the final material.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Conformational, and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 8-Dimethylamino-1-octanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the N-methyl groups would appear as a singlet, being chemically equivalent. The protons on the carbon adjacent to the dimethylamino group and the carbon bearing the hydroxyl group would show characteristic chemical shifts and coupling patterns. The long methylene chain would produce a complex multiplet in the aliphatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The two methyl carbons of the dimethylamino group would give a single resonance. The carbons of the octanol (B41247) chain would each produce a distinct signal, with their chemical shifts influenced by their proximity to the electron-withdrawing hydroxyl group and the nitrogen atom. The carbon attached to the nitrogen (C8) and the carbon attached to the oxygen (C1) would be the most deshielded among the methylene carbons.

Conformational and Mechanistic Elucidation: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to establish the connectivity between protons and carbons, confirming the structural assignment. Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of different protons, which is valuable for conformational analysis of the flexible octyl chain. Furthermore, NMR can be used to study the protonation state of the amine and the dynamics of hydrogen bonding of the alcohol group, offering a deeper understanding of its behavior in solution.

Predicted ¹H and ¹³C NMR Data for this compound:

Note: The following data is predicted based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-CH₂ | 3.63 (t) | 62.9 |

| 2-CH₂ | 1.56 (p) | 32.8 |

| 3-CH₂ | 1.30 (m) | 25.7 |

| 4-CH₂ | 1.30 (m) | 29.4 |

| 5-CH₂ | 1.30 (m) | 29.2 |

| 6-CH₂ | 1.30 (m) | 27.2 |

| 7-CH₂ | 1.45 (p) | 27.8 |

| 8-CH₂ | 2.22 (t) | 59.4 |

| N(CH₃)₂ | 2.20 (s) | 45.4 |

| OH | Variable | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.

Molecular Identification: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (173.30 g/mol ). The fragmentation pattern is also characteristic. Common fragmentation pathways for amino alcohols include the loss of an alkyl group adjacent to the nitrogen (α-cleavage), leading to a stable iminium ion, which is often the base peak. For this compound, the cleavage of the C7-C8 bond would result in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. Another typical fragmentation for primary alcohols is the loss of a water molecule (M-18).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition. For this compound (C₁₀H₂₃NO), the expected exact mass would allow for its unambiguous identification and differentiation from other compounds with the same nominal mass. Predicted HRMS data for various adducts can further confirm the molecular formula. rsc.org

Predicted HRMS Adducts for this compound: rsc.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.18524 |

| [M+Na]⁺ | 196.16718 |

| [M-H]⁻ | 172.17068 |

| [M+H-H₂O]⁺ | 156.17522 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine is expected to show a weak to medium absorption band around 1000-1200 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed as a strong band around 1050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound is a saturated aliphatic compound lacking any chromophores that absorb in the UV-Vis region (200-800 nm), it is not expected to show any significant absorbance. This technique would be more applicable for the analysis of derivatives of this compound that contain chromophoric groups or for studying complex formation.

Chromatographic Techniques (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)) for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.

Gas Chromatography (GC): Given its volatility, GC is a suitable technique for the analysis of this compound. A chemical supplier, Tokyo Chemical Industry Co., Ltd., indicates a purity of greater than 93.0% as determined by GC, confirming its utility. carlroth.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to assess the purity of the compound and to identify any volatile impurities. The choice of the column is critical for achieving good separation, with polar columns often being preferred for analyzing amines and alcohols.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound. Since the molecule lacks a UV chromophore, detection can be achieved using a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Alternatively, derivatization with a UV-active or fluorescent tag can be performed to enable sensitive detection by UV or fluorescence detectors. Reversed-phase HPLC would be a common mode of separation, where the retention time would be influenced by the hydrophobicity of the octyl chain.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, and stability)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules. DFT methods provide a robust framework for understanding the distribution of electrons within 8-Dimethylamino-1-octanol, which in turn governs its stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state energy, electron density, and molecular orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. DFT calculations are widely used to accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govacs.orguni-bonn.de

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach used in conjunction with DFT for this purpose. acs.orgacs.org The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, these calculations would predict the precise chemical shifts for the protons and carbons along the alkyl chain, as well as for the methyl groups on the nitrogen and the carbon bearing the hydroxyl group. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the fundamental vibrational modes of the molecule. For this compound, these calculations would identify characteristic frequencies such as the O-H stretching of the alcohol group, the C-N stretching of the amine group, and the various C-H stretching and bending modes of the alkyl chain. These predicted frequencies are invaluable for interpreting experimental IR spectra.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.orgwikipedia.orgresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.net

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. It is associated with nucleophilic behavior. In this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the dimethylamino group and, to a lesser extent, the oxygen atom of the hydroxyl group. The energy of the HOMO (EHOMO) is related to the ionization potential of the molecule.

LUMO: The LUMO is the orbital that is most likely to accept electrons, representing the molecule's electrophilic character. For this compound, the LUMO would likely be distributed over the alkyl chain and associated with antibonding orbitals. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, other important reactivity descriptors can be calculated, providing further quantitative insights.

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. Related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its eight-carbon chain, this compound is a highly flexible molecule capable of adopting numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and intermolecular interactions. nih.govuniroma1.it

MD simulations model the motion of atoms and molecules by iteratively solving Newton's equations of motion. By simulating the system over time (from nanoseconds to microseconds), MD can explore the potential energy surface of the molecule and identify its most stable, low-energy conformations. For this compound, simulations would reveal the preferred orientations of the alkyl chain (e.g., extended vs. folded conformations) and the relative positions of the terminal amino and hydroxyl groups. It is plausible that intramolecular hydrogen bonding could occur between the hydroxyl proton and the amino nitrogen, leading to cyclic conformations, a hypothesis that MD simulations could verify.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, one can observe how they interact and self-assemble. Key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor. This can lead to the formation of networks or clusters of molecules.

Van der Waals Interactions: The long, nonpolar octyl chains would interact through weaker van der Waals forces, leading to hydrophobic aggregation.

These simulations can provide a microscopic view of the liquid state of this compound, explaining macroscopic properties like viscosity and density.

Reaction Pathway and Transition State Calculations for Mechanistic Insights

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping out the entire reaction pathway. acs.org This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them on the potential energy surface. fiveable.memit.edu

A transition state (TS) is a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. bath.ac.uk Locating the precise geometry and energy of a TS is computationally demanding but essential for understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate according to Transition State Theory. fiveable.me

For reactions involving this compound, such as its esterification at the hydroxyl group or its quaternization at the amino group, computational methods can be used to:

Propose a step-by-step mechanism.

Calculate the geometries of all intermediates and transition states.

Determine the activation energy for each step.

Identify the rate-determining step of the reaction (the one with the highest activation energy).

These calculations can clarify whether a reaction proceeds through a concerted (single-step) or stepwise mechanism and provide a detailed, atomistic picture of bond-breaking and bond-forming processes.

Solvation Models and Partitioning Behavior Simulations (e.g., octanol-water partition coefficient)

The way a molecule interacts with solvents is fundamental to its chemical behavior. Computational solvation models are used to simulate how a solute like this compound behaves in different solvent environments. These models can be broadly categorized into two types:

Implicit Solvation Models: These models, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgub.edu They are computationally efficient and are often used with DFT calculations to compute the free energy of solvation.

Explicit Solvation Models: These models, used in MD simulations, treat individual solvent molecules explicitly. This approach is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

A key property derived from these simulations is the octanol-water partition coefficient (logP) , which measures a compound's lipophilicity. nih.govresearchgate.net It is calculated from the difference in the free energy of solvation (ΔGsolv) in octanol (B41247) and water:

logP = - (ΔGsolv,octanol - ΔGsolv,water) / (2.303 RT)

For this compound, its amphiphilic nature—having both a polar head (hydroxyl and amino groups) and a nonpolar tail (octyl chain)—makes its partitioning behavior particularly interesting. Computational models can predict its logP value, indicating whether it preferentially dissolves in fatty, nonpolar environments (like octanol, a proxy for cell membranes) or in aqueous environments. nih.govresearchgate.netcncb.ac.cn Public databases provide computationally predicted values for this property.

| Predicted Property | Value | Source |

|---|---|---|

| logP | 1.8809 | chemscene.comechemi.com |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 8 | chemscene.com |

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, typically a protein receptor. wikipedia.orgnih.gov This method is a cornerstone of structure-based drug design and is used to understand potential biological activity. mdpi.com

The process involves placing the ligand, this compound, into the binding site of a target receptor in silico. A search algorithm then explores various possible binding poses (orientations and conformations) of the ligand within the site. Each pose is evaluated by a scoring function, which estimates the binding affinity (free energy of binding). The pose with the best score is predicted to be the most likely binding mode. nih.govh-its.org

Given its structure, this compound has features that could facilitate interactions with biological receptors:

The hydroxyl group can form hydrogen bonds with polar residues in a binding pocket.

The tertiary amine can also accept hydrogen bonds and, if protonated, can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.

The long octyl chain can fit into hydrophobic pockets, forming favorable van der Waals interactions.

Molecular docking studies could be used to screen this compound against various receptors to generate hypotheses about its potential biological targets. For example, it could be docked into the active sites of enzymes or the binding sites of membrane receptors to explore potential interactions and predict its binding affinity.

Environmental Fate, Transport, and Degradation Studies

Biodegradation Pathways and Kinetics in Aqueous and Terrestrial Environments

Quantitative Structure-Activity Relationship (QSAR) models have been employed to estimate the biodegradability of 8-Dimethylamino-1-octanol. These predictions suggest a potential for biodegradation, although experimental verification is not currently available in the reviewed scientific literature.

Predictive models offer some indication of the potential for this compound to undergo biodegradation. According to QSAR estimations, the ultimate degradation half-life of this compound is predicted to be 15 days. Further modeling suggests a high probability of biodegradation, with a MITI (Ministry of International Trade and Industry, Japan) probability of 0.9117 and a TOPKAT (Toxicity Prediction by Komputer Assisted Technology) probability of 1. These values indicate a high likelihood that the substance will be degraded by microorganisms in the environment. However, it is crucial to note that these are predicted values, and experimental studies on the aerobic and anaerobic degradation rates and pathways of this compound are not available in the public domain.

Table 1: Predicted Biodegradation Data for this compound

| Parameter | Predicted Value | Method |

| Ultimate Degradation Half-life | 15 days | QSAR |

| MITI Probability of Biodegradation | 0.9117 | QSAR |

| TOPKAT Probability of Biodegradation | 1 | QSAR |

There is no available research identifying the specific biodegradation products or metabolites of this compound. Understanding the transformation products is essential for a complete environmental risk assessment, as metabolites can sometimes be more persistent or toxic than the parent compound.

Atmospheric Degradation Mechanisms (e.g., photo-oxidation, hydroxyl radical reactions)

The primary predicted pathway for the atmospheric degradation of this compound is through oxidation. QSAR models estimate an atmospheric oxidation half-life of 0.2811 days. This suggests that the compound is not likely to persist for long periods in the atmosphere. The reaction with ozone is predicted to be a much slower degradation process, with an estimated half-life of 999 days. Detailed experimental studies on the specific mechanisms, such as photo-oxidation and reactions with hydroxyl radicals, and the resulting degradation products are currently lacking.

Table 2: Predicted Atmospheric Degradation Data for this compound

| Parameter | Predicted Value | Method |

| Atmospheric Oxidation Half-life | 0.2811 days | EPI |

| Ozone Reaction Half-life | 999 days | EPI |

Partitioning Behavior and Environmental Mobility (e.g., octanol-water, air-water partition coefficients, soil adsorption)

The partitioning behavior of a chemical determines its distribution in the environment. For this compound, this has been estimated using predictive models. The octanol-water partition coefficient (Log Kow) is a key parameter used to predict the distribution of a substance between fatty tissues of organisms and water, as well as its adsorption to soil and sediment.

The predicted Log Kow for this compound is 3.62, as determined by the KOWWIN model. This value suggests a moderate potential for the compound to partition into organic phases. There is no experimental data available for the air-water partition coefficient (Henry's Law Constant) or the soil adsorption coefficient (Koc) for this specific compound. The soil adsorption coefficient is a critical parameter for assessing the mobility of a substance in soil and its potential to leach into groundwater. chemsafetypro.com

Table 3: Predicted Partitioning Behavior of this compound

| Parameter | Predicted Value | Method |

| Log Kow | 3.62 | KOWWIN |

Bioaccumulation Potential and Environmental Persistence Assessment

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. wikipedia.orgchemsafetypro.com The potential for a chemical to bioaccumulate is often estimated using its Log Kow value and predictive models for the bioconcentration factor (BCF). sfu.ca

Based on the predicted Log Kow of 3.62, QSAR models have been used to estimate the bioaccumulation potential of this compound. The Gobas model predicts a Log BAF (Bioaccumulation Factor) for a trophic level 2 organism (T2MTL) of 2.455. The BCFWIN model predicts a Log BCF of 2.098, while the OASIS model predicts a maximum Log BCF of 2.972. These predicted values are below the general regulatory concern thresholds for bioaccumulation (which often start at a BCF of 2000, or a Log BCF of 3.3). chemsafetypro.com This suggests that this compound is not expected to significantly bioaccumulate in aquatic organisms.

Table 4: Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Log Value | Method |

| BAF (Trophic Level 2) | 2.455 | Gobas |

| BCF | 2.098 | BCFWIN |

| BCF (Max) | 2.972 | OASIS |

Emerging Research Directions and Future Perspectives

Integration in Supramolecular Chemistry and Self-Assembly Processes

The distinct amphiphilic character of 8-Dimethylamino-1-octanol, featuring a hydrophilic head (containing the hydroxyl and dimethylamino groups) and a lipophilic octyl tail, makes it an intriguing candidate for supramolecular chemistry and self-assembly.

pH-Responsive Amphiphiles: The tertiary amine group (pKa typically around 9-10) can be protonated at acidic pH, transforming the molecule into a cationic amphiphile. This pH-switchable behavior is a cornerstone of stimuli-responsive materials. Researchers can explore how this change from a neutral to a cationic headgroup influences its aggregation in aqueous media, potentially leading to the formation and dissociation of micelles, vesicles, or other nanostructures. Such systems are highly sought after for applications in controlled release and smart surfactants.

Modulation of Surfactant Systems: Long-chain alcohols like 1-octanol (B28484) are known to act as co-surfactants, influencing the packing and curvature of surfactant aggregates. The incorporation of a dimethylamino group adds a layer of pH-tunability. Future studies could investigate the role of this compound in modulating the phase behavior of conventional surfactant systems, potentially leading to the formation of novel liquid crystalline phases or microemulsions with tunable properties.

Hydrogen Bonding and Host-Guest Chemistry: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. This functionality can be exploited to direct self-assembly through specific intermolecular interactions or to act as a recognition site in host-guest systems. For instance, it could be integrated into larger macrocyclic structures or used to functionalize surfaces to create specific binding pockets.

Exploration in Niche Catalytic Applications and Multicomponent Reactions

The presence of both a Lewis basic site (the tertiary amine) and a hydrogen-bonding group (the alcohol) in one molecule opens up possibilities for its use in catalysis.

Bifunctional Organocatalysis: Amino alcohols are known to be effective bifunctional organocatalysts, where one group activates the nucleophile while the other activates the electrophile. This compound could potentially catalyze reactions such as aldol (B89426) additions, Michael reactions, or the synthesis of heterocycles. The long alkyl chain might also create a specific steric environment or a nonpolar pocket around the catalytic center, influencing the selectivity of the reaction.

Ligand in Coordination Chemistry: The nitrogen and oxygen atoms can act as a bidentate or monodentate ligand for metal centers. Derivatives of this compound could be synthesized to create novel ligands for transition metal catalysis. The long alkyl chain could enhance the solubility of the resulting metal complex in nonpolar solvents, which is advantageous for many organic transformations.

Phase-Transfer Catalysis: The ability of the amine to be quaternized to form a cationic ammonium (B1175870) salt suggests its potential use in phase-transfer catalysis. Its amphiphilic nature would facilitate the transport of anionic reagents between aqueous and organic phases, accelerating reaction rates.

Development of Next-Generation Functional Materials (e.g., smart materials, polymers)

The dual functionality of this compound makes it a valuable monomer or modifying agent for the synthesis of advanced functional polymers.

pH-Responsive Polymers and Hydrogels: The molecule can be incorporated into polymer backbones, for example, through the reaction of its hydroxyl group to form polyesters or polyurethanes. The pendant dimethylamino groups would imbue the resulting material with pH-responsiveness. researchgate.net In acidic environments, protonation of the amines would lead to electrostatic repulsion between chains, causing the polymer to swell or dissolve. wikipedia.org This property is the basis for "smart" hydrogels for drug delivery, sensors, or actuators. wikipedia.orgacs.org